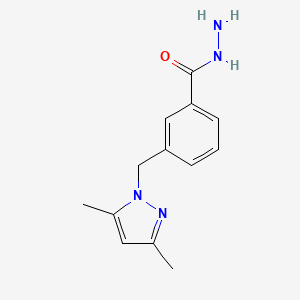

3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-benzoic acid hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

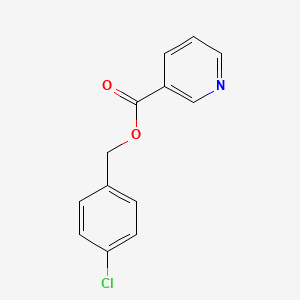

The compound “3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-benzoic acid hydrazide” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation process of pyrazoles . Another compound, 2-[(Phenyl)-(3,5-Dimethyl-Pyrazol-1-yl)-Methyl]-Malonic Acid Diethyl Ester, was prepared through condensation of 3,5-dimethyl-pyrazole with 2-arylidene-malonic acid diethyl esters .Molecular Structure Analysis

The molecular structure of related compounds has been determined using various methods such as 1H-NMR, 13C-NMR, and IR spectroscopic data . The crystalline structure of one compound was determined by single-crystal X-ray diffraction .Aplicaciones Científicas De Investigación

Antibacterial and Antitubercular Agents : A study synthesized a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived compounds, which demonstrated significant antibacterial and antitubercular activities (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Molecular Docking and In Vitro Screening : Another research synthesized novel pyridine and fused pyridine derivatives starting from a hydrazine derivative, which were subjected to molecular docking screenings and exhibited antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Antidiabetic and Antioxidant Activities : A study on a synthesized crystal, (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, revealed in vitro antidiabetic and antioxidant activities, with potential anti-diabetic activity via inhibition of α-glucosidase enzyme (Karrouchi et al., 2020).

Insecticidal and Antibacterial Potential : Synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation was explored, showing insecticidal and antimicrobial potential (Deohate & Palaspagar, 2020).

Antimicrobial Agent : A sequence of pyrazole hydrazides synthesized showed promising in vitro anti-microbial activities against Staphylococcus aureus and Escherichia coli (Gunasekar, Saamanthi, & Aruna, 2021).

Antimycobacterial Agents : Synthesis and molecular modeling studies of novel pyrrole analogs indicated promising anti-tubercular activity (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).

Mecanismo De Acción

Target of Action

Related compounds have been found to exhibit catecholase activity , suggesting that they may interact with enzymes involved in the oxidation of catechol to o-quinone .

Mode of Action

It’s suggested that the compound may interact with its targets through coordination to metal ions . The pyrazole rings of these compounds are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability , which may contribute to their interaction with targets.

Biochemical Pathways

The compound may affect the biochemical pathway involving the oxidation of catechol to o-quinone . This reaction is catalyzed by catecholase, an enzyme that plays a crucial role in the melanin biosynthesis pathway. The downstream effects of this pathway include the production of melanin, a pigment responsible for the color of skin, hair, and eyes.

Result of Action

Based on the potential target and mode of action, it can be hypothesized that the compound may influence the levels of melanin in cells by affecting the catecholase activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the nature of the ligand, metal ion, and counter-ion significantly influence the catalytic activities of related compounds .

Propiedades

IUPAC Name |

3-[(3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-9-6-10(2)17(16-9)8-11-4-3-5-12(7-11)13(18)15-14/h3-7H,8,14H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYXONAHJYYPPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2941236.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2941243.png)

![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)

![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2941251.png)

![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)

![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2941257.png)